2-Bromo-3-methoxyacrylaldehyde
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Overview
Description
2-Bromo-3-methoxyacrylaldehyde is an organic compound with the molecular formula C4H5BrO2 It is a brominated derivative of methoxyacrylaldehyde and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxyacrylaldehyde typically involves the bromination of methoxyacrylaldehyde. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the acrylaldehyde molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxyacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Bromo-3-methoxyacrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyacrylaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the aldehyde group are key functional sites that participate in chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reacting species and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-methoxypropenal
- 2-Bromo-3-methoxythiophene
- 2-Bromo-3-methoxypyridine
Uniqueness
2-Bromo-3-methoxyacrylaldehyde is unique due to its specific combination of bromine and methoxy groups attached to the acrylaldehyde backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52955-40-5 |
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Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(Z)-2-bromo-3-methoxyprop-2-enal |
InChI |
InChI=1S/C4H5BrO2/c1-7-3-4(5)2-6/h2-3H,1H3/b4-3- |
InChI Key |
IKAXVYVALZRMES-ARJAWSKDSA-N |
Isomeric SMILES |
CO/C=C(/C=O)\Br |
Canonical SMILES |
COC=C(C=O)Br |
Origin of Product |
United States |
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